LH1306

概述

科学研究应用

LH1306具有广泛的科学研究应用:

化学: 用作模型化合物来研究蛋白质-蛋白质相互作用和新抑制剂的开发。

生物学: 通过阻断PD-1/PD-L1通路,研究其在调节免疫反应中的作用。

医学: 作为癌症免疫治疗的潜在治疗剂,特别是对于过表达PD-L1的肿瘤。

工业: 用于开发靶向免疫检查点的新的药物和治疗剂 .

作用机制

LH1306通过与PD-1结合位点上的PD-L1蛋白结合发挥作用,从而阻止PD-1和PD-L1之间的相互作用。这种抑制导致形成对称排列的PD-L1同二聚体,从而阻断免疫检查点通路。 结果,免疫系统识别和攻击癌细胞的能力增强,使得this compound成为癌症免疫治疗的有希望的候选者 .

生化分析

Biochemical Properties

LH1306 plays a significant role in biochemical reactions by inhibiting the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 . It interacts with these proteins by inducing symmetrically arranged PD-L1 homodimer formation by targeting PD-L1 at the PD-1 binding site .

Cellular Effects

This compound influences cell function by effectively blocking cell surface PD-1/PD-L1 interaction between PD-1-expressing Jurkat cells and co-cultured PD-L1-expressing U2OS cells . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically PD-1 and PD-L1. It exerts its effects at the molecular level by inhibiting the interaction between these proteins, leading to changes in gene expression .

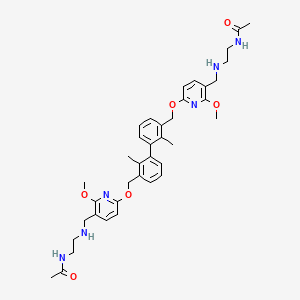

准备方法

LH1306的合成涉及多个步骤,首先是制备联苯核心,然后引入吡啶部分和乙酰胺基乙胺基团。反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得高纯度的目标产物。 工业生产方法可能涉及扩大这些合成路线,同时保持严格的质量控制措施,以确保最终产品的均匀性和纯度 .

化学反应分析

相似化合物的比较

LH1306因其C2对称结构以及作为PD-1/PD-L1相互作用抑制剂的高效性而独一无二。类似的化合物包括:

LH1307: 另一种结构略有不同的PD-1/PD-L1抑制剂。

BMS-936559: 靶向PD-L1的单克隆抗体。

帕博利珠单抗: 靶向PD-1的单克隆抗体。与这些化合物相比,this compound提供了一种小分子替代品,在合成、稳定性和成本方面具有潜在优势 .

生物活性

LH1306 is a C2-symmetric small molecule inhibitor that targets the PD-1/PD-L1 checkpoint pathway, which plays a crucial role in immune regulation and cancer immunotherapy. This article explores the biological activity of this compound, highlighting its potency, mechanisms of action, and implications for cancer treatment.

Overview of PD-1/PD-L1 Pathway

The PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death-Ligand 1) pathway is a critical regulator of immune responses. PD-1 is expressed on T cells and, upon binding to PD-L1, inhibits T cell activation, thereby promoting immune tolerance and allowing cancer cells to evade immune detection. Inhibitors targeting this pathway have shown significant promise in enhancing anti-tumor immunity.

This compound has demonstrated a potent inhibitory effect on the PD-1/PD-L1 interaction, with an IC50 value of 25 nM , making it significantly more potent than some other inhibitors in its class . Its mechanism involves:

- Symmetric Binding : this compound's symmetric structure allows it to bind effectively to the PD-L1 protein at its PD-1 binding site, occupying the hydrophobic cleft and stabilizing the formation of a PD-L1 dimer .

- Enhanced Binding Affinity : The presence of polar groups in this compound contributes to stronger hydrogen bonding and electrostatic interactions with PD-L1, improving its overall binding affinity compared to asymmetric inhibitors .

In Vitro Studies

In vitro assays have shown that this compound not only inhibits the PD-1/PD-L1 interaction but also enhances T cell activation. The compound has been reported to demonstrate 8.2-fold more activity than its asymmetric counterpart in specific assays .

Case Studies

Recent studies have highlighted the clinical relevance of this compound:

- Combination Therapies : When used in combination with other immunotherapeutic agents, this compound has shown potential to enhance therapeutic efficacy while mitigating adverse effects commonly associated with traditional antibody therapies targeting PD-1 .

- Animal Models : In murine models, administration of this compound led to significant tumor regression, suggesting that it can effectively restore T cell function against tumors that exploit the PD-1/PD-L1 pathway for immune evasion .

Data Table: Comparative Analysis of PD-1 Inhibitors

| Compound | Structure Type | IC50 (nM) | Activity Enhancement | Notes |

|---|---|---|---|---|

| This compound | C2-Symmetric | 25 | 8.2-fold | Stronger binding affinity |

| LH1307 | Asymmetric | 95 | - | Less potent than this compound |

| BMS-202 | Asymmetric | 50 | - | Traditional inhibitor |

Implications for Cancer Treatment

The development of small molecule inhibitors like this compound represents a significant advancement in cancer immunotherapy. By effectively blocking the PD-1/PD-L1 interaction, these compounds can potentially reduce the incidence of immune-related adverse events (irAEs) associated with monoclonal antibody therapies . This is particularly important as irAEs can lead to severe complications across various organ systems.

属性

IUPAC Name |

N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRITEYTYHQVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does LH1306 interact with its target and what are the downstream effects?

A1: this compound is a C2-symmetric small molecule inhibitor that targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction (PPI) []. It binds to PD-L1 at the PD-1 binding site, effectively blocking the interaction between PD-1 and PD-L1 []. This inhibition of the PD-1/PD-L1 pathway prevents the suppression of T cell activation, allowing for an enhanced immune response against tumor cells.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: Research indicates that the C2-symmetric structure of this compound and its analogs plays a crucial role in their inhibitory activity against the PD-1/PD-L1 interaction []. Specifically, the study found that this compound (2a) showed improved potency compared to its non-symmetrical counterpart (1a) []. This suggests that the symmetrical arrangement of the pharmacophores in this compound contributes to its enhanced binding affinity for PD-L1. Further investigation into the specific structural features contributing to this enhanced activity could provide valuable insights for the development of more potent and selective PD-1/PD-L1 inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。